REACTION_CXSMILES
|
[CH2:1]1[NH:12][CH2:11][CH2:10][NH:9][CH2:8][CH2:7][NH:6][CH2:5][CH2:4][NH:3][CH2:2]1.Cl.Cl.Cl.Cl>C(Cl)(Cl)Cl>[NH:3]1[CH2:4][CH2:5][NH:6][CH2:7][CH2:8][NH:9][CH2:10][CH2:11][NH:12][CH2:1][CH2:2]1 |f:0.1.2.3.4|
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Name
|
tetraaza-12-crown-4 tetrahydrochloride
|
Quantity
|
66.6 g
|
Type
|
reactant
|
Smiles
|
C1CNCCNCCNCCN1.Cl.Cl.Cl.Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled NH3 (g) through a gas dispersion tube for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the white solid was filtered off
|
Type
|
WASH
|
Details
|
washed with CHCl3 (4×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated in vacuo to a white solid which
|
Type
|
WASH
|
Details
|
was washed with diethyl ether (4×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at ambient temperature
|
Type
|
CUSTOM
|
Details
|
A second crop of the free base was isolated from the ether
|
Type
|
CUSTOM
|
Details
|
to give a combined yield of 35.1 g (97.5%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |